molecular formula C7H8INO2S B2511223 Ethyl 5-(iodomethyl)-1,3-thiazole-2-carboxylate CAS No. 2375271-32-0

Ethyl 5-(iodomethyl)-1,3-thiazole-2-carboxylate

Cat. No. B2511223
CAS RN: 2375271-32-0
M. Wt: 297.11
InChI Key: KAAWDLUKFZQOBR-UHFFFAOYSA-N
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Description

Ethyl 5-(iodomethyl)-1,3-thiazole-2-carboxylate is a compound that contains a thiazole ring, which is a five-membered ring with one sulfur atom and one nitrogen atom . The compound also contains an iodomethyl group, which is a methyl group (CH3) with an iodine atom attached .


Synthesis Analysis

The synthesis of compounds similar to Ethyl 5-(iodomethyl)-1,3-thiazole-2-carboxylate has been reported in the literature. For instance, the synthesis of thiophene derivatives, which are similar to thiazole, has been achieved through heterocyclization of various substrates . Another study reported the synthesis of thiazolo[3,2-a]pyrimidine derivatives, which share some structural similarities with the target compound .


Molecular Structure Analysis

The molecular structure of Ethyl 5-(iodomethyl)-1,3-thiazole-2-carboxylate can be inferred from its name. It contains a thiazole ring, which is a five-membered ring with one sulfur atom and one nitrogen atom . Attached to this ring is an iodomethyl group and an ethyl carboxylate group .

Scientific Research Applications

properties

IUPAC Name

ethyl 5-(iodomethyl)-1,3-thiazole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8INO2S/c1-2-11-7(10)6-9-4-5(3-8)12-6/h4H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAAWDLUKFZQOBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=C(S1)CI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8INO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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